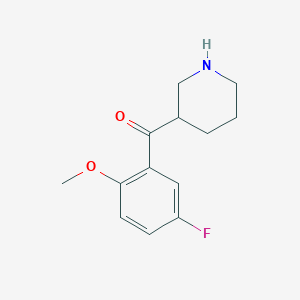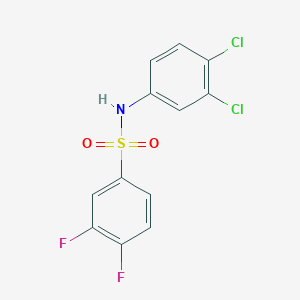
(5-fluoro-2-methoxyphenyl)(3-piperidinyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-fluoro-2-methoxyphenyl)(3-piperidinyl)methanone hydrochloride, also known as WF-23, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
科学研究应用
(5-fluoro-2-methoxyphenyl)(3-piperidinyl)methanone hydrochloride has been studied for its potential therapeutic applications in various fields such as oncology, neurology, and psychiatry. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurology and psychiatry, this compound has been studied for its potential as a novel antidepressant and anxiolytic agent due to its ability to modulate the levels of certain neurotransmitters in the brain.
作用机制
The mechanism of action of (5-fluoro-2-methoxyphenyl)(3-piperidinyl)methanone hydrochloride involves the inhibition of various enzymes and receptors in the body. In oncology, this compound inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. In neurology and psychiatry, this compound modulates the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which are known to play a role in mood regulation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In oncology, this compound induces apoptosis (cell death) in cancer cells and inhibits the formation of new blood vessels, which are necessary for tumor growth. In neurology and psychiatry, this compound increases the levels of certain neurotransmitters in the brain, which can lead to improved mood and reduced anxiety.
实验室实验的优点和局限性
(5-fluoro-2-methoxyphenyl)(3-piperidinyl)methanone hydrochloride has several advantages for lab experiments, including its high purity and stability, which make it suitable for various analytical techniques. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research on (5-fluoro-2-methoxyphenyl)(3-piperidinyl)methanone hydrochloride. In oncology, further studies are needed to determine the efficacy of this compound in vivo and its potential as a cancer treatment. In neurology and psychiatry, more research is needed to determine the optimal dosage and treatment duration for this compound as an antidepressant and anxiolytic agent. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound can provide valuable insights into its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, this compound is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications in various fields. The synthesis method of this compound involves the reaction of 5-fluoro-2-methoxybenzoyl chloride with piperidine, followed by treatment with hydrochloric acid. This compound has been studied for its potential as a cancer treatment and as an antidepressant and anxiolytic agent. Its mechanism of action involves the inhibition of various enzymes and receptors in the body, and it has several biochemical and physiological effects. While this compound has several advantages for lab experiments, further research is needed to determine its optimal dosage, treatment duration, and potential therapeutic applications.
合成方法
The synthesis of (5-fluoro-2-methoxyphenyl)(3-piperidinyl)methanone hydrochloride involves the reaction of 5-fluoro-2-methoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of this compound. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
(5-fluoro-2-methoxyphenyl)-piperidin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-12-5-4-10(14)7-11(12)13(16)9-3-2-6-15-8-9/h4-5,7,9,15H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVBJZDVYDCKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B6062892.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}butanamide](/img/structure/B6062900.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6062918.png)
![N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine](/img/structure/B6062919.png)
![(4-phenoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6062923.png)
![2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B6062930.png)
![2-chloro-4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6062935.png)
![2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6062941.png)

![1-[2-methoxy-6-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6062952.png)
![2-{[(2-pyrimidinylthio)acetyl]amino}benzamide](/img/structure/B6062953.png)
![3-(4-fluorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6062971.png)
![N,N-diethyl-1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxamide](/img/structure/B6062977.png)
